9,16-Dioxo-10,12,14-octadecatrienoic acid
Overview
Description
9,16-Dioxo-10,12,14-octadecatrienoic acid is a compound that is not directly mentioned in the provided papers. However, the papers discuss closely related compounds which are derivatives of fatty acids and are involved in various biological processes. For instance, paper discusses the synthesis of 9-oxo-10E,12Z,15Z-octadecatrienoic acid, which is a stress metabolite of wounded plants. This compound is synthesized from linolenic acid and is a configurationally pure ketotrienoic acid. Similarly, paper explores the formation of 8,11,14-octadecatrienoic acid from 9,12-hexadecadienoic acid in animal cell cultures, indicating the metabolic pathways that fatty acids can undergo. Paper identifies (10E,12Z)-9-hydroxy-10,12-octadecadienoic acid as an aromatase inhibitor, which is synthesized using lipoxygenase from tomatoes and has structural similarities to steroidal substrates.
Synthesis Analysis
The synthesis of related compounds involves regioselective functionalization using lipoxygenases from soybean or tomato under specific pH conditions, as described in paper . The process includes the reduction of hydroperoxides followed by oxidation with Bobbitt's reagent to yield ketotrienoic acids without isomerization. This method provides a way to obtain configurationally pure compounds that are relevant to the study of plant stress responses.
Molecular Structure Analysis
The molecular structure of related compounds, such as the ketotrienoic acids mentioned in paper , is characterized by the presence of multiple double bonds and a ketone group. The structural analysis is crucial for understanding the biological activity of these compounds. For example, the structural similarity of (10E,12Z)-9-hydroxy-10,12-octadecadienoic acid to steroidal substrates is what gives it the ability to inhibit aromatase, as discussed in paper .
Chemical Reactions Analysis
The chemical reactions involving these fatty acid derivatives typically include desaturation and elongation processes, as seen in the formation of 8,11,14-octadecatrienoic acid from 9,12-hexadecadienoic acid in paper . These reactions are part of the metabolic pathways that modify fatty acids in biological systems, leading to the production of various bioactive compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 9,16-Dioxo-10,12,14-octadecatrienoic acid are not directly discussed, the properties of similar compounds can be inferred. These compounds are likely to be lipophilic due to their long hydrocarbon chains and may have different degrees of reactivity depending on the position and configuration of their double bonds and functional groups. The presence of the ketone group can also influence the reactivity and interaction with other molecules.
Scientific Research Applications
1. Plant Stress Metabolism
9-Oxo-10E,12Z,15Z- and 13-oxo-9Z,11E,15E-octadecatrienoic acid, closely related to 9,16-dioxo-octadecatrienoic acid, are stress metabolites in wounded plants. These compounds are synthesized from linolenic acid using specific pH conditions and enzyme reactions. This synthesis process is significant for understanding plant response mechanisms to environmental stress (Koch, Hoskovec, & Boland, 2002).
2. Natural Occurrence in Plants
(10E,12E,14E)-9,16-Dioxooctadeca-10,12,14-trienoic acid was isolated from Silene maritima, marking the first discovery of this compound in the Caryophyllales order. The presence of this fatty acid in nature broadens our understanding of plant biochemistry and the diversity of naturally occurring fatty acids (Bréant, Vonthron-Senecheau, Brelot, & Lobstein, 2012).
3. Synthesis and Potential Applications
The synthesis of 3-oxalinolenic acid, a related compound, involves multiple steps from eicosapentaenoic acid. This process produces various biologically active oxylipins, suggesting potential applications in situations where metabolic degradation limits the activity of similar compounds (Hamberg et al., 2006).
4. Lipoxygenase Activity and Derivatives
Studies have shown the conversion of polyunsaturated fatty acids into hydroperoxides and subsequent derivatives by lipoxygenases, indicating the broad range of biochemical transformations these enzymes facilitate. This research contributes to our understanding of enzyme-catalyzed transformations in fatty acid metabolism (Lang et al., 2008).
5. Biological Activities of Fatty Acid Derivatives
Research on di-hydroxylated metabolites derived from α-linolenic acid treated by soybean 15-lipoxygenase highlights the variety of biological activities these compounds can possess, including anti-aggregatory and anti-inflammatory properties. This research expands our knowledge of the bioactive potential of fatty acid derivatives (Liu et al., 2013).
properties
IUPAC Name |
(10E,12E,14E)-9,16-dioxooctadeca-10,12,14-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPRTPXWQQQKJC-KDXRDGMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC=CC=CC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/C=C/C=C/C(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 9,16-Dioxooctadeca-10,12,14-trienoic acid and where has it been discovered?
A: 9,16-Dioxooctadeca-10,12,14-trienoic acid is an 18-carbon fatty acid derivative featuring three double bonds in a trans (E) configuration and two carbonyl groups. [] This compound was isolated from Silene maritima With. (Caryophyllaceae), marking its first-time discovery in the Caryophyllales order. [] The crystal structure reveals that molecules of this compound form inversion dimers through pairs of O—H⋯O hydrogen bonds. []
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